1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and an ethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-(ethylsulfonyl)ethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically takes place under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding ethylsulfinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include ethylsulfinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of agrochemical products.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethylsulfonyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2-(ethylsulfonyl)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-ethylbenzene: Lacks the ethylsulfonyl group, making it less reactive towards oxidation and reduction reactions.
4-Bromoethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of an ethylsulfonyl group, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H13BrO2S |
---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
1-bromo-4-(2-ethylsulfonylethyl)benzene |
InChI |
InChI=1S/C10H13BrO2S/c1-2-14(12,13)8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
FYMAPQDGWWFRES-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.